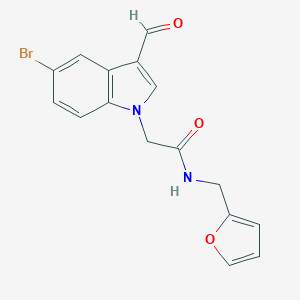
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide (2-BrFIA) is a synthetic molecule that has been studied extensively in recent years due to its potential applications in science and medicine. It is a derivative of indole, a naturally occurring compound found in many plants and fungi, and is related to serotonin, a neurotransmitter found in the brain. 2-BrFIA has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been used to study the mechanisms of action of various drugs, including those used to treat depression and anxiety.
Applications De Recherche Scientifique
Biological Effects and Synthesis of Related Compounds
A study by Kennedy (2001) reviews the biological consequences of exposure to compounds such as acetamide and formamide, highlighting their commercial importance and the significant increase in knowledge about their biological effects over the years. The review suggests that similar compounds might share some biological activities or toxicological profiles (Kennedy, 2001).
Research by Al-Ostoot et al. (2021) focuses on the chemical diversity of phenoxy acetamide and its derivatives, indicating the potential of these compounds in medicinal chemistry for designing new pharmaceuticals. This could suggest a pathway for exploring the applications of specific acetamide derivatives in therapeutic contexts (Al-Ostoot et al., 2021).
Potential Applications in Environmental and Health Sciences
Xiao and Lu (2014) discuss strategies for enhancing the production of acetoin, a compound used in various industries, suggesting that research into related compounds could focus on their potential as bio-based platform chemicals or their industrial applications (Xiao & Lu, 2014).
A review on artificial sweeteners as emerging environmental contaminants by Lange et al. (2012) might inspire research into the environmental impact and biodegradability of related chemical compounds, emphasizing the importance of understanding their behavior and fate in aquatic environments (Lange et al., 2012).
Propriétés
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKGBSJAULXFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxyphenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480764.png)
![5-{[3-bromo-4-(4-morpholinyl)anilino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480814.png)
![1,3-Diethyl-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B480818.png)
![5-{[3-bromo-4-(4-morpholinyl)anilino]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480821.png)
![3-[(1-methyl-1H-indol-3-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B480852.png)

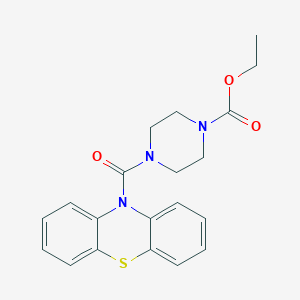
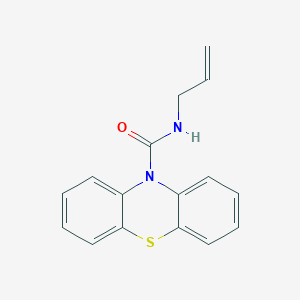
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-phenylimidazolidine-2,4-dione](/img/structure/B480873.png)
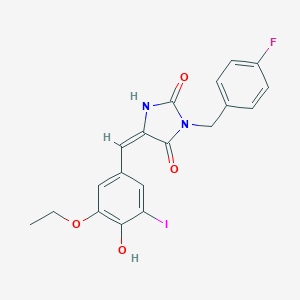
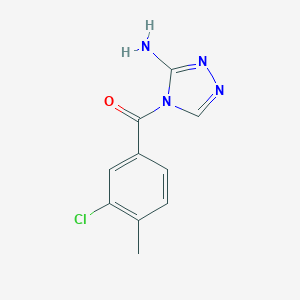
![1-(4-bromophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,5-pyrrolidinedione](/img/structure/B480909.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B480910.png)
![1,3-dimethyl-5-{[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)anilino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480941.png)